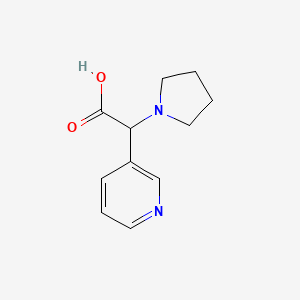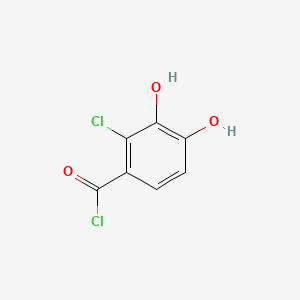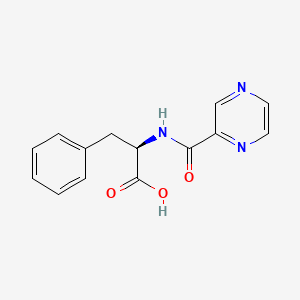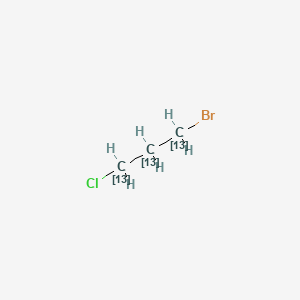
1-Bromo-3-chloropropane-13C3
概要
説明
1-Bromo-3-chloropropane is a halogenated alkane compound containing one bromine atom and one chlorine atom in its structure . It is a colorless liquid, produced by free-radical addition of hydrogen bromide to allyl chloride . It is used as an alkylating agent to install the – (CH 2) 3 Cl and – (CH 2) 3 – groups . It is also used in the preparation of active pharmaceutical ingredient intermediate such as gemfibrozil and reproterol .
Synthesis Analysis
1-Bromo-3-chloropropane is virtually always produced by the free-radical addition of anhydrous hydrogen bromide to allyl chloride . It can also be made from ethylene and methylene chlorobromide .Molecular Structure Analysis
The molecular formula of 1-Bromo-3-chloropropane-13C3 is Cl13CH213CH213CH2Br . It has a molecular weight of 160.41 .Chemical Reactions Analysis
1-Bromo-3-chloropropane is used as an alkylating agent to install the – (CH 2) 3 Cl and – (CH 2) 3 – groups . It is a precursor to 4-chlorobutyronitrile .Physical And Chemical Properties Analysis
1-Bromo-3-chloropropane has a boiling point of 144-145 °C (lit.) and a density of 1.622 g/mL at 25 °C .科学的研究の応用
Photodissociation Dynamics
- C-Br Bond Fission Mechanism at Different Wavelengths : The study by Wei et al. (2008) examined the photodissociation of 1-bromo-3-chloropropane at 234 and 265 nm. It focused on the direct dissociation of the C-Br bond, revealing insights into the dynamics of molecules with multichromophores (Wei et al., 2008).
Quantum-Chemical Kinetic Study
- Thermal Decomposition Analysis : Bracco et al. (2022) conducted a quantum-chemical kinetic study on the thermal decomposition of 1-bromo-3-chloropropane. They focused on the pressure and temperature dependence of this process, providing valuable molecular properties and reaction rate constants (Bracco et al., 2022).
Molecular Structures and Conformations
- Gas-Phase Electron Diffraction Studies : Postmyr (1994) explored the molecular structures and conformational compositions of 1-bromo-3-chloropropane using gas-phase electron diffraction. This study provided detailed insights into the conformational energies and molecular geometries (Postmyr, 1994).
Analytical Chemistry Applications
- Residue Determination in Pharmaceuticals : Research by Cheng (2013) established a gas chromatography method for detecting 1-bromo-3-chloropropane residues in piperaquine phosphate, demonstrating the compound's relevance in pharmaceutical quality control (Cheng, 2013).
Organic Synthesis and Ligands
- Synthesis of Poly(trimethylene Diselenides) : Russavskaya et al. (2006) reported on the synthesis of poly(trimethylene diselenides) from 1-bromo-3-chloropropane, highlighting its utility in creating important reagents for organic synthesis and ligands for complex formation (Russavskaya et al., 2006).
Phase-Transfer Catalysis
- Alkylation of Phenols : A study by Reinholz et al. (1990) explored the use of 1-bromo-chloropropane in the alkylation of phenols using phase-transfer catalysis. This research sheds light on the compound's role in synthetic organic chemistry (Reinholz et al., 1990).
Macromolecular Compounds Synthesis
- Polycondensation Reaction Studies : Kolesnikov and Korshak (1953) investigated the polycondensation reaction of 1-bromo-3-chloropropane with benzene, offering insights into macromolecular compound synthesis (Kolesnikov & Korshak, 1953).
Spectroscopic Analysis
- FT-IR Spectra Studies : Durig et al. (2001) conducted temperature-dependant FT-IR spectroscopy studies of 1-chloropropane and 1-bromopropane, providing comparative analysis relevant to 1-bromo-3-chloropropane (Durig et al., 2001).
作用機序
Safety and Hazards
Inhalation of vapors or dust is extremely irritating . It may cause burning of eyes and lachrymation (flow of tears). It may cause coughing, difficult breathing, and nausea . It is harmful if swallowed and toxic if inhaled . It is suspected of causing genetic defects . It is harmful to aquatic life with long-lasting effects .
将来の方向性
1-Bromo-3-chloropropane is used in the preparation of active pharmaceutical ingredient intermediate such as gemfibrozil and reproterol . It is also involved in the preparation of cardiovascular diseases and analgesic drugs materials . It is utilized as a phase separation reagent for the isolation of ribonucleic acid (RNA) in high quality .
特性
IUPAC Name |
1-bromo-3-chloro(1,2,3-13C3)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFESCIUQSIBMSM-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2]Cl)[13CH2]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



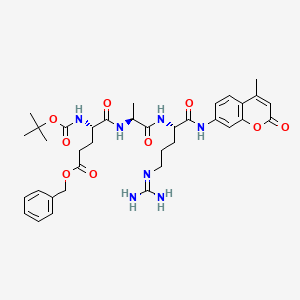

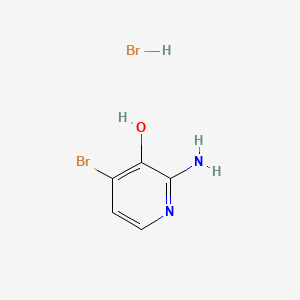
![3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid](/img/structure/B571445.png)
